Lumiflavin N3-Ethyl Alcohol
Description
Properties
Molecular Formula |
C₁₅H₁₆N₄O₃ |
|---|---|
Molecular Weight |
300.31 |
Synonyms |
3-(2-Hydroxyethyl)-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione |
Origin of Product |
United States |
Synthetic Methodologies for Lumiflavin N3 Ethyl Alcohol and Its Analogues
Chemical Synthesis of Lumiflavin (B1675435) N3-Ethyl Alcohol
The chemical synthesis of Lumiflavin N3-Ethyl Alcohol, more systematically named 3-(2-hydroxyethyl)lumiflavin, involves the preparation of the lumiflavin precursor followed by a regioselective alkylation at the N3 position of the isoalloxazine ring.
Multi-step Synthetic Strategies for N3-Alkylated Flavins
Synthesis of the Precursor : Preparation of the parent flavin, in this case, lumiflavin (7,8,10-trimethylisoalloxazine).
Regioselective N3-Alkylation : Introduction of the 2-hydroxyethyl group onto the N3 position of the lumiflavin ring. This step is critical as the isoalloxazine ring possesses multiple nitrogen atoms that are potential sites for alkylation (N1, N3, N5, and N10).
The modification of the isoalloxazine core, particularly at the N1, N3, and N5 positions, is a key area of research for developing molecular flavin organocatalysts with tailored reactivity and selectivity. researchgate.net
Precursor Chemistry and Reaction Pathways for N3-Ethylation
Precursor Synthesis: Lumiflavin
The synthesis of the lumiflavin precursor can be achieved through various methods. One notable pathway starts from 4,5-dimethyl-2-nitroaniline (B181755). google.com The process can be summarized as follows:
N-Methylation : 4,5-dimethyl-2-nitroaniline is dissolved in concentrated sulfuric acid and reacted with an aqueous solution of formaldehyde (B43269) to yield N-methyl-4,5-dimethyl-2-nitroaniline. google.com
Reduction : The resulting N-methyl-4,5-dimethyl-2-nitroaniline is reduced, typically using a reducing agent like zinc powder in acetic acid, to form the corresponding diamine intermediate. google.com
Condensation : The intermediate diamine is then condensed with alloxan (B1665706) monohydrate in the presence of boric acid. This reaction, known as the Kuhn-Weygand synthesis, forms the tricyclic isoalloxazine core of lumiflavin. google.com
Reaction Pathway for N3-(2-hydroxyethyl)ation
Once lumiflavin is obtained, the 2-hydroxyethyl group is introduced at the N3 position. This is an alkylation reaction where the N3 atom of the uracil-like moiety of the flavin ring acts as a nucleophile. The term "Ethyl Alcohol" in the compound's name refers to the 2-hydroxyethyl substituent (-CH₂CH₂OH).
The reaction typically employs an alkylating agent with the desired functional group. Common reagents for this transformation include:
2-Bromoethanol : A widely used reagent for introducing a 2-hydroxyethyl group. guidechem.com
Ethylene oxide : A highly reactive electrophile that can also be used for hydroxyethylation, though its gaseous nature and reactivity require specialized handling procedures. nih.govepa.gov
The reaction involves the deprotonation of the N3-H of lumiflavin by a suitable base, followed by nucleophilic attack on the electrophilic carbon of the alkylating agent.
Table 1: Proposed Synthetic Pathway for this compound
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Lumiflavin Synthesis | 4,5-dimethyl-2-nitroaniline, Formaldehyde, Alloxan | Formation of the core isoalloxazine ring structure. google.com |
| 2 | N3-Alkylation | Lumiflavin, 2-Bromoethanol, Base (e.g., DBU) | Introduction of the 2-hydroxyethyl group at the N3 position. |
Regioselective Synthesis Challenges and Methodologies
A primary challenge in the synthesis of N3-alkylated flavins is achieving regioselectivity. The isoalloxazine ring has two particularly nucleophilic nitrogen atoms in the uracil (B121893) sub-structure: N1 and N3. Direct alkylation can often lead to a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products.
The outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.
Kinetic vs. Thermodynamic Control : The N1 position is often considered the site of kinetic attack, while the N3-alkylated product can be the more thermodynamically stable isomer under certain conditions. Strategies for regioselective alkylation often exploit these differences. nih.gov
Influence of Base and Solvent : The choice of base and solvent system is crucial for controlling regioselectivity. For instance, in the synthesis of related heterocyclic compounds, using sodium hydride (NaH) in a solvent like DMF or THF can preferentially yield one isomer, while phase-transfer catalysis conditions using aqueous sodium hydroxide (B78521) in toluene (B28343) can favor the other. nih.gov
Methodology for N3 Selectivity : A reported method for achieving high regioselectivity for the N3 position in isoalloxazines involves using the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like benzene (B151609). This system has been shown to effectively promote N3-alkylation over N1-alkylation. acs.org This selectivity is attributed to the specific interactions between the base, the flavin substrate, and the solvent, which favors deprotonation and subsequent reaction at the N3 site.
Consideration of Potential Biosynthetic Pathways and In Vitro Formation (Non-Human)
While this compound is primarily a synthetic compound, it is instructive to consider the broader context of how flavin derivatives are formed in biological and model systems.
Enzymatic Pathways Leading to Flavin Derivatives (General)
Flavins, primarily as flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), are essential cofactors for a vast array of enzymes (flavoenzymes) that catalyze critical redox reactions. researchgate.net The biosynthesis of these cofactors from riboflavin (B1680620) (Vitamin B2) is a well-established enzymatic process.
However, enzymatic modifications directly on the isoalloxazine ring, particularly N-alkylation, are not common. Most enzymatic activity related to flavins involves:
Redox Chemistry : The isoalloxazine ring cycles between oxidized, semiquinone, and fully reduced states to facilitate electron transfer. taylorandfrancis.com
Side-Chain Modification : Enzymes like riboflavin kinase and FAD synthetase act on the ribityl side chain of riboflavin to produce FMN and FAD.
Covalent Linkage : In some flavoenzymes, the flavin cofactor is covalently attached to the protein via amino acid residues like cysteine, histidine, or tyrosine.
While flavoenzymes are known to catalyze N-hydroxylation of various substrates, there is currently no significant evidence for enzymes that catalyze the direct N-alkylation of the flavin isoalloxazine ring itself to produce derivatives like N3-alkylated lumiflavins. vt.edu
Non-Enzymatic Formation from Parent Flavins in Model Systems
Flavins are highly photosensitive molecules, and their structure can be altered non-enzymatically, particularly under the influence of light. This photochemistry provides a plausible pathway for the formation of flavin derivatives in vitro.
Photochemical Formation of Lumiflavin : The parent compound, lumiflavin, can be formed non-enzymatically from riboflavin through a light-induced reaction. This photodegradation involves the cleavage of the ribityl side chain, a process that is influenced by pH, with formation favored in basic conditions. nih.gov
Light-Induced Alkylation : Research has demonstrated that the flavin nucleus can undergo light-induced alkylation and dealkylation. nih.gov This suggests that in a model system containing lumiflavin and a suitable precursor for an ethyl alcohol group, irradiation with light of an appropriate wavelength could potentially lead to the formation of this compound. The mechanism would likely involve the flavin triplet state, which is a key intermediate in many flavin photochemical reactions. taylorfrancis.com
These non-enzymatic, photochemical pathways represent a potential route for the formation of N3-alkylated flavins in model systems exposed to light, independent of biological enzymes. dntb.gov.ua
Synthesis of Isotopically Labeled this compound for Mechanistic Probes
The synthesis of isotopically labeled this compound is a strategic endeavor designed to forge molecular probes for in-depth mechanistic studies of biochemical and photochemical processes. nih.gov Isotopic labeling, the technique of replacing specific atoms in a molecule with their isotopes, provides a powerful tool to trace the movement and transformation of molecules during a reaction without altering their chemical properties. wikipedia.org By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the this compound structure, researchers can employ sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to gain detailed insights into reaction pathways, enzyme mechanisms, and structural dynamics. wikipedia.orgnih.gov
The synthetic methodologies for creating these labeled compounds are tailored to introduce isotopes at specific, predetermined positions within the molecule. This site-specific labeling is crucial for dissecting complex reaction mechanisms. The general approach involves a multi-step chemical synthesis, where isotopically enriched precursors are incorporated at key stages. The synthesis can be conceptually divided into two main parts: the assembly of the lumiflavin core (the isoalloxazine ring system) and the subsequent attachment of the isotopically labeled N3-ethyl alcohol side chain.
A plausible synthetic route commences with the synthesis of the lumiflavin scaffold, which can be achieved through various established methods, often involving the condensation of a substituted o-phenylenediamine (B120857) with alloxan or a derivative. To introduce isotopic labels into the aromatic rings or the pyrimidine (B1678525) portion of the isoalloxazine system, isotopically labeled starting materials are utilized. For instance, labeled anilines or uracil derivatives can serve as precursors.
Once the lumiflavin core is synthesized, with or without isotopic enrichment, the next critical step is the regioselective alkylation at the N3 position. This is typically achieved by reacting the lumiflavin with a suitable ethylating agent under basic conditions. To introduce the ethyl alcohol moiety with isotopic labels, a custom-synthesized, isotopically enriched ethylating agent is required. A common choice for such a reaction would be an isotopically labeled 2-haloethanol, such as 2-bromoethanol.
For example, to synthesize Lumiflavin N3-[¹³C₂]-Ethyl Alcohol, the N3-alkylation would be performed using [1,2-¹³C₂]-2-bromoethanol. The reaction proceeds via nucleophilic attack of the N3-anion of lumiflavin on the electrophilic carbon of the bromoethanol. The careful selection of reaction conditions is paramount to ensure that alkylation occurs preferentially at the N3 position over other potentially reactive sites, such as the N1 or O4 positions.
The following data tables outline the various isotopically labeled precursors that can be employed in the synthesis of this compound and the rationale for their use as mechanistic probes.
Table 1: Isotopically Labeled Precursors for the Lumiflavin Core
| Precursor | Isotopic Label(s) | Target Labeled Region | Rationale for Mechanistic Probes |
|---|---|---|---|
| [¹⁵N]-o-phenylenediamine | ¹⁵N | Pyrazine ring | To probe the electronic structure and hydrogen bonding at the N5 and N10 positions. |
| [¹³C₆]-Aniline | ¹³C | Benzene ring | For tracking the fate of the aromatic portion of the molecule in degradation or rearrangement studies. |
Table 2: Isotopically Labeled Precursors for the N3-Ethyl Alcohol Side Chain
| Precursor | Isotopic Label(s) | Target Labeled Region | Rationale for Mechanistic Probes |
|---|---|---|---|
| [1,1-²H₂]-2-bromoethanol | ²H (Deuterium) | α-carbon of the ethyl group | To study kinetic isotope effects in reactions involving the cleavage of the C-H bond adjacent to the nitrogen. |
| [2,2-²H₂]-2-bromoethanol | ²H (Deuterium) | β-carbon of the ethyl group | For investigating enzymatic or chemical reactions that involve the hydroxyl group and the adjacent carbon. |
| [¹³C₂]-2-bromoethanol | ¹³C | Both carbons of the ethyl group | To trace the metabolic fate of the ethyl alcohol side chain using ¹³C NMR or mass spectrometry. |
The strategic placement of these isotopic labels allows for a wide array of mechanistic questions to be addressed. For instance, deuterium labeling on the ethyl side chain can be used to determine kinetic isotope effects, which can provide evidence for the rate-determining step in an enzymatic reaction. Similarly, ¹³C and ¹⁵N labeling of the isoalloxazine ring system can be invaluable in NMR studies to monitor conformational changes in a protein's active site upon binding of the flavin derivative. researchgate.net Furthermore, mass spectrometry can readily distinguish between the labeled and unlabeled fragments of the molecule, providing a clear picture of bond cleavage and formation during a reaction. jst.go.jp
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lumiflavin |
| Riboflavin |
| Alloxan |
| o-phenylenediamine |
| Aniline (B41778) |
| Uracil |
Advanced Spectroscopic Characterization and Structural Analysis of Lumiflavin N3 Ethyl Alcohol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy serves as a powerful tool for the definitive assignment of the atomic framework of Lumiflavin (B1675435) N3-Ethyl Alcohol. Through the analysis of one- and two-dimensional NMR spectra, a detailed picture of the molecule's structure, including the connectivity of its atoms and its stereochemistry, can be constructed.
The ¹H and ¹³C-NMR spectra of Lumiflavin N3-Ethyl Alcohol are characterized by distinct chemical shifts that are sensitive to the electronic environment of each nucleus. The substitution of an ethyl alcohol group at the N3 position of the lumiflavin core induces specific changes in the chemical shifts of nearby protons and carbons compared to the parent lumiflavin molecule.
In a typical deuterated solvent like chloroform (B151607) (CDCl₃), the aromatic protons of the isoalloxazine ring system exhibit signals in the downfield region, a consequence of the deshielding effect of the aromatic ring currents. The methyl protons at the C7, C8, and N10 positions typically appear as sharp singlets. The protons of the N3-ethyl alcohol substituent, specifically the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, will have characteristic chemical shifts influenced by the neighboring nitrogen atom and the terminal hydroxyl group.
The chemical shifts are also influenced by the solvent used. For instance, in a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), changes in chemical shifts can be observed due to solvent-solute interactions, particularly hydrogen bonding.
Table 1: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Lumiflavin Derivatives in CDCl₃
| Proton | Lumiflavin | This compound (Predicted) |
| H-6 | ~7.9 | ~7.9 |
| H-9 | ~7.5 | ~7.5 |
| C7-CH₃ | ~2.5 | ~2.5 |
| C8-CH₃ | ~2.4 | ~2.4 |
| N10-CH₃ | ~4.0 | ~4.0 |
| N3-CH₂- | - | ~4.2 |
| -CH₂-OH | - | ~3.8 |
Note: The data for this compound is predictive and based on the known effects of N-alkylation on the lumiflavin scaffold. Actual values may vary.
Similarly, the ¹³C-NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbons (C2 and C4) are typically found at the most downfield positions. The introduction of the ethyl alcohol group at N3 will directly impact the chemical shift of the C2 and C4 carbons.
Table 2: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for Lumiflavin Derivatives in CDCl₃
| Carbon | Lumiflavin | This compound (Predicted) |
| C2 | ~159 | ~158 |
| C4 | ~161 | ~160 |
| C4a | ~136 | ~136 |
| C5a | ~135 | ~135 |
| C6 | ~133 | ~133 |
| C7 | ~138 | ~138 |
| C8 | ~148 | ~148 |
| C9 | ~118 | ~118 |
| C9a | ~132 | ~132 |
| C10a | ~150 | ~150 |
| C7-CH₃ | ~21 | ~21 |
| C8-CH₃ | ~19 | ~19 |
| N10-CH₃ | ~31 | ~31 |
| N3-CH₂- | - | ~45 |
| -CH₂-OH | - | ~60 |
Note: The data for this compound is predictive and based on the known effects of N-alkylation on the lumiflavin scaffold. Actual values may vary.
To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methylene protons of the ethyl group and the terminal hydroxyl proton (if not exchanged with deuterium (B1214612) from the solvent), confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the N3-methylene group would show a cross-peak with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com The HMBC spectrum is vital for piecing together the molecular structure. For instance, correlations would be expected between the N3-methylene protons and the C2 and C4 carbonyl carbons, definitively confirming the attachment of the ethyl alcohol group to the N3 position.
The choice of solvent can significantly influence the NMR spectra of this compound. cas.czreddit.com This is primarily due to differences in solvent polarity and the ability of the solvent to engage in hydrogen bonding.
In aprotic solvents like CDCl₃, intramolecular interactions may be more prominent. In contrast, in protic solvents like methanol-d₄ or in hydrogen-bond accepting solvents like DMSO-d₆, intermolecular hydrogen bonding between the solvent and the hydroxyl group of the N3-ethyl alcohol substituent will occur. This can lead to changes in the chemical shift of the hydroxyl proton and the adjacent methylene protons.
Furthermore, solvent-induced changes in the electronic distribution of the isoalloxazine ring can cause subtle shifts in the positions of the aromatic and methyl proton signals. A systematic study of these solvent effects can provide valuable insights into the nature and strength of intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by distinct absorption bands in the ultraviolet and visible regions, which are sensitive to the molecular structure and its environment.
The UV-Vis spectrum of lumiflavin derivatives typically displays two major absorption bands. For the neutral form of lumiflavin, these bands are observed around 375 nm and 445 nm. researchgate.net These correspond to π → π* electronic transitions within the conjugated isoalloxazine ring system. The introduction of the N3-ethyl alcohol group is expected to cause slight shifts in the positions of these absorption maxima.
The electronic absorption spectrum of this compound is also highly dependent on the pH of the solution. researchgate.netmdpi.comnih.gov The isoalloxazine ring system contains several nitrogen atoms that can be protonated or deprotonated, leading to different ionic species with distinct absorption spectra. At low pH, the molecule can exist in a cationic form, while at high pH, it can form an anion. researchgate.net These changes in protonation state alter the electronic structure of the chromophore, resulting in significant shifts in the absorption bands. For instance, the cationic form of lumiflavin exhibits a different absorption spectrum compared to the neutral and anionic forms. researchgate.net
Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ, nm) for Lumiflavin in Aqueous Solution at Different pH Values
| Species | pH Range | λₘₐₓ 1 (nm) | λₘₐₓ 2 (nm) |
| Cationic (LFoxH₂²⁺) | < 0.38 | ~390 | - |
| Neutral (LFoxH) | ~1-10 | ~375 | ~445 |
| Anionic (LFox⁻) | > 10.8 | ~355 | ~440 |
Source: Adapted from studies on lumiflavin pH dependence. researchgate.net The exact values for this compound may differ slightly.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. nih.gov The UV-Vis absorption spectrum of this compound exhibits solvatochromic effects, meaning the positions of the absorption bands are sensitive to the polarity of the solvent.
In general, for π → π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, for n → π* transitions, a hypsochromic (blue) shift to shorter wavelengths is often observed with increasing solvent polarity.
By studying the solvatochromism of this compound, it is possible to gain insights into the nature of the electronic transitions and the changes in dipole moment upon excitation. These studies involve measuring the UV-Vis spectra in a series of solvents with varying polarities, from nonpolar solvents like hexane (B92381) to highly polar solvents like water.
Fluorescence and Phosphorescence Spectroscopy for Photophysical Insights
The photophysical properties of this compound are dictated by the electronic structure of the isoalloxazine ring, which is influenced by the N3-ethyl alcohol substituent and the surrounding solvent environment.
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the de-excitation of the first excited singlet state (S1). For the parent compound, lumiflavin, these properties are highly dependent on the solvent. In polar protic solvents like ethanol (B145695), lumiflavin typically exhibits a moderate fluorescence quantum yield. The introduction of an alkyl group at the N3 position, such as in 3-methyl-lumiflavin, can subtly alter these properties.
The N3-ethyl alcohol substituent in this compound would be expected to have a modest electronic effect on the isoalloxazine chromophore. However, the terminal hydroxyl group could engage in intramolecular or intermolecular hydrogen bonding, which may influence the non-radiative decay pathways and thus affect the quantum yield and lifetime. A study on riboflavin (B1680620) and lumiflavin in various solvents, including mixtures of ethanol and water, highlighted the sensitivity of fluorescence intensity to the solvent environment. researchgate.net
Table 1: Representative Photophysical Data for Lumiflavin and an N3-Alkylated Analog in Polar Solvents
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Lumiflavin | Water | 0.26 | ~4.7 |
| Lumiflavin | Ethanol/Water mixtures | Variable | Not Specified researchgate.net |
| 3-Methyl-lumiflavin | Methanol (B129727) | Not Specified | Not Specified |
Note: This table presents analogous data for related compounds to provide context for the expected properties of this compound. Direct experimental values for the target compound are not available.
Following excitation to the singlet state, the molecule can undergo intersystem crossing (ISC) to the triplet state (T1). The efficiency of this process is quantified by the intersystem crossing quantum yield (ΦISC). The triplet state is a crucial intermediate in many photochemical reactions. For flavins, the triplet state is readily populated, and its properties have been studied for various derivatives.
The quenching of the excited singlet and triplet states of lumiflavin has been investigated in methanol, indicating that these states are accessible and play a role in the photochemistry of the molecule. conicet.gov.ar The introduction of the N3-ethyl alcohol group is not expected to drastically alter the fundamental processes of intersystem crossing, though it may influence the rates of these transitions. Computational studies on lumiflavin have been instrumental in determining the relative energies of the singlet and triplet excited states, which is crucial for understanding ISC. huji.ac.ilresearchgate.net
Table 2: Triplet State Properties of Related Flavins
| Compound | Method | Intersystem Crossing Quantum Yield (ΦISC) | Triplet State Energy (eV) |
| Lumiflavin | Laser Flash Photolysis (in Methanol) | Not explicitly quantified conicet.gov.ar | ~2.0-2.1 |
| Riboflavin | Various | ~0.3-0.7 (solvent dependent) | ~2.0-2.1 |
Note: The data presented are for related flavin compounds and serve as an estimation for the properties of this compound.
The emission properties of flavins, including this compound, are highly sensitive to the solvent environment. scilit.comnih.govsemanticscholar.org The polarity, viscosity, and hydrogen-bonding capability of the solvent can all influence the fluorescence and phosphorescence characteristics. In polar solvents, a bathochromic (red) shift in the emission spectrum is typically observed compared to nonpolar solvents.
For this compound, the terminal hydroxyl group of the substituent can participate in hydrogen bonding with the solvent, potentially leading to specific solvent-solute interactions that affect the rates of non-radiative decay processes such as internal conversion and intersystem crossing. In a protic solvent like ethanol, there will be a complex interplay of hydrogen bonding between the isoalloxazine core, the N3-substituent's hydroxyl group, and the solvent molecules. These interactions can stabilize the excited state differently than the ground state, leading to changes in the emission energy and quantum yield. The nature of the solvent has been shown to significantly alter the fluorescence intensity of both riboflavin and lumiflavin. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman, SERS) for Molecular Fingerprinting and Interactions
Vibrational spectroscopy provides a molecular fingerprint, offering detailed information about the chemical structure, bonding, and molecular interactions of this compound.
The FT-IR and Raman spectra of this compound would be dominated by the vibrational modes of the tricyclic isoalloxazine core, with additional characteristic bands from the N-ethyl group and the terminal hydroxyl group.
The isoalloxazine ring gives rise to a series of complex and characteristic vibrations. These include C=O stretching modes, C=N and C=C stretching vibrations within the rings, and various in-plane and out-of-plane bending modes. Resonance Raman studies on lumiflavin and 3-methyl-lumiflavin have provided detailed assignments for many of these modes. nih.gov The C=O stretching vibrations are typically observed in the 1650-1750 cm⁻¹ region.
The N3-ethyl alcohol substituent will introduce additional vibrational modes. These include C-H stretching vibrations of the ethyl group (around 2850-3000 cm⁻¹), C-C stretching, and various bending modes. The terminal hydroxyl group will exhibit a characteristic O-H stretching vibration, which is expected to be a broad band in the FT-IR spectrum around 3200-3600 cm⁻¹ due to hydrogen bonding. A C-O stretching vibration from the alcohol group would also be expected in the 1000-1200 cm⁻¹ region.
Table 3: Predicted Characteristic Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 | O-H stretch | Alcohol -OH |
| 2850-3000 | C-H stretch | Ethyl group |
| ~1715 | C=O stretch | Isoalloxazine C4=O |
| ~1665 | C=O stretch | Isoalloxazine C2=O |
| 1500-1650 | C=C, C=N stretches | Isoalloxazine rings |
| 1350-1450 | C-H bend | Ethyl group |
| 1200-1300 | C-N stretch | Isoalloxazine ring |
| 1000-1200 | C-O stretch | Alcohol C-OH |
Note: This table is a prediction based on the known vibrational modes of the constituent functional groups and data from analogous molecules.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide detailed information about molecules adsorbed on nanostructured metal surfaces. SERS studies on flavins have shown that the molecule can be effectively detected and characterized. mdpi.com
For this compound, SERS would be a powerful tool to study its adsorption behavior on surfaces like silver or gold nanoparticles. Theoretical and experimental studies on lumiflavin suggest that adsorption to silver nanoparticles likely occurs via the N3 position of the isoalloxazine ring. mdpi.com The presence of the ethyl alcohol substituent at this position would directly influence this interaction. The molecule might adsorb via the lone pairs of the terminal hydroxyl group's oxygen atom or through interactions involving the π-system of the isoalloxazine ring.
By analyzing the enhancement patterns of the Raman bands in the SERS spectrum, one could deduce the orientation of the adsorbed molecule relative to the metal surface. For instance, strong enhancement of the ring breathing modes would suggest a perpendicular or tilted orientation of the isoalloxazine ring on the surface. SERS could also be used to probe how environmental factors, such as pH, affect the adsorption and conformation of this compound at interfaces. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a critical tool for the determination of the molecular weight and the elucidation of the chemical structure of this compound through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The chemical formula for this compound is C₁₅H₁₆N₄O₃. lgcstandards.com Based on this formula, the calculated exact mass of the neutral molecule is 300.1222 Da. lgcstandards.com In positive-ion mode HRMS, the protonated molecule ([M+H]⁺) would be observed at an m/z of 301.1295. This high-resolution measurement is crucial for distinguishing this compound from other isobaric compounds, thereby confirming its elemental formula with high confidence.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Species | Chemical Formula | Calculated Exact Mass (Da) |
| [M] | C₁₅H₁₆N₄O₃ | 300.1222 |
| [M+H]⁺ | C₁₅H₁₇N₄O₃⁺ | 301.1295 |
Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion of this compound, providing valuable insights into its molecular structure. While specific experimental data for this compound is not extensively available, the fragmentation pathways can be predicted based on the known fragmentation of lumiflavin and other flavin derivatives. nih.govresearchgate.net
The isoalloxazine ring system of the lumiflavin core is relatively stable; therefore, fragmentation is expected to initiate from the more labile N3-ethyl alcohol substituent. A primary fragmentation pathway would likely involve the cleavage of the C-C bond in the ethyl alcohol side chain, leading to the loss of a neutral formaldehyde (B43269) (CH₂O) molecule, or the loss of the entire ethyl alcohol group.
Proposed Key Fragmentation Pathways:
Loss of the Ethyl Alcohol Side Chain: Cleavage of the N-C bond connecting the ethyl alcohol group to the N3 position of the isoalloxazine ring would result in a fragment ion corresponding to the lumiflavin core.
Cleavage within the Ethyl Alcohol Moiety: Fragmentation can occur within the side chain itself, such as the loss of a water molecule (H₂O) or a C₂H₄O group.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 301.1295)
| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 257.0877 | C₂H₄O | Protonated lumiflavin |
| 283.1190 | H₂O | Loss of water from the ethyl alcohol side chain |
| 271.1190 | CH₂O | Loss of formaldehyde from the ethyl alcohol side chain |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, crystal packing, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the literature, the structural characteristics can be inferred from studies on lumiflavin and its derivatives.
The crystal packing of this compound is expected to be governed by a combination of van der Waals forces, π-π stacking interactions between the aromatic isoalloxazine rings, and hydrogen bonding. The presence of the N3-ethyl alcohol substituent introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor.
The isoalloxazine ring system of lumiflavin is largely planar, although slight deviations from planarity can occur due to crystal packing forces and substituent effects. The N3-ethyl alcohol group will exhibit conformational flexibility due to the free rotation around the N-C and C-C single bonds of the side chain. The specific conformation adopted in the crystalline state would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions, particularly hydrogen bonding. The orientation of the ethyl alcohol substituent relative to the isoalloxazine ring will be a key feature of the solid-state conformation.
Photophysical and Photochemical Mechanisms of Lumiflavin N3 Ethyl Alcohol
Excited State Dynamics and Energy Dissipation Pathways
Upon absorption of light, typically in the blue or near-UV region, Lumiflavin (B1675435) N3-Ethyl Alcohol is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). The subsequent de-excitation process involves a series of rapid and competing pathways that dictate the molecule's photochemical behavior.
Singlet and Triplet State Characterization
The excited state dynamics of flavins are governed by the properties of their lowest excited singlet (S₁) and triplet (T₁) states. For lumiflavin, the S₁ state is characterized as a bright ¹(π,π*) state, meaning it is readily accessed by light absorption and is responsible for the molecule's strong fluorescence. researchgate.netresearchgate.net Computational studies have extensively mapped the molecular orbitals involved in these electronic transitions. researchgate.netresearchgate.net
The triplet state (T₁) is also of a (π,π*) nature and lies lower in energy than the S₁ state. researchgate.net Due to the spin-forbidden nature of the transition back to the singlet ground state, the triplet state has a significantly longer lifetime than the singlet state. This extended lifetime is crucial as it allows the excited molecule to participate in intermolecular reactions, such as energy or electron transfer, which are the basis of its photosensitizing activity. nsf.gov Studies on the fully reduced state of 3-N-methyllumiflavin, a related compound, have revealed complex biexponential decay kinetics, suggesting the presence of multiple conformations that influence the excited-state dynamics. nih.gov
Table 1: Characterization of Lumiflavin Excited States
| State | Type | Key Characteristics |
|---|---|---|
| S₁ (Lowest Excited Singlet) | ¹(π,π*) | Strong absorption and fluorescence; short lifetime (nanoseconds). |
| T₁ (Lowest Excited Triplet) | ³(π,π*) | Populated via intersystem crossing; long lifetime (microseconds); responsible for photosensitization. nsf.gov |
Internal Conversion and Intersystem Crossing Processes
Once populated, the S₁ state can relax through several non-radiative pathways that compete with fluorescence. These include:
Internal Conversion (IC): A very fast, radiationless transition from the S₁ state back to the S₀ ground state. This process dissipates energy as heat.
Intersystem Crossing (ISC): A spin-forbidden, radiationless transition from the S₁ state to the T₁ state.
The efficiency of intersystem crossing is a key parameter determining a molecule's potential as a photosensitizer. Flavins are known to undergo ISC with considerable efficiency, which is fundamental to their ability to generate reactive oxygen species. researchgate.net This transition populates the long-lived triplet state, which acts as the starting point for most subsequent photochemical reactions. nsf.gov
Photosensitization Mechanisms, including Singlet Oxygen Generation
The excited triplet state of the flavin is a potent chemical species that can initiate oxidative reactions through two primary mechanisms, known as Type I and Type II photoreactions. nih.gov Both pathways are dependent on the presence of molecular oxygen.
Type I (Radical) and Type II (Singlet Oxygen) Photoreactions
Type I Mechanism: In this pathway, the excited triplet flavin (³Fl*) interacts directly with a substrate molecule. This interaction typically involves the transfer of an electron or a hydrogen atom, generating radical species. nih.gov For example, the flavin can be reduced to a radical anion while the substrate is oxidized, or it can abstract a hydrogen atom to form a semiquinone radical. These newly formed radicals can then react with ground-state molecular oxygen (³O₂) to produce superoxide (B77818) anions (O₂•⁻) and other reactive oxygen species (ROS).
Type II Mechanism: This pathway involves the direct transfer of energy from the excited triplet flavin to ground-state molecular oxygen. nih.gov Molecular oxygen is unusual in that its ground state is a triplet state. The energy transfer from the triplet flavin to triplet oxygen is spin-allowed and results in the flavin returning to its ground state while promoting oxygen to its highly reactive, electronically excited singlet state (¹O₂). nih.gov This singlet oxygen is a powerful and indiscriminate oxidizing agent that can damage a wide range of biological molecules.
Quantum Yields of Singlet Oxygen Production
The efficiency of the Type II process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. ucf.edu While the specific ΦΔ for Lumiflavin N3-Ethyl Alcohol has not been reported, values for closely related flavin compounds are well-established and demonstrate their high efficiency as singlet oxygen sensitizers. For instance, riboflavin (B1680620) and flavin mononucleotide (FMN) exhibit high quantum yields in solution. nih.gov The isoalloxazine core common to all these molecules suggests that lumiflavin and its derivatives are also potent singlet oxygen generators.
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Related Flavin Compounds
| Compound | Quantum Yield (ΦΔ) | Reference |
|---|---|---|
| Riboflavin | 0.54 ± 0.07 | nih.gov |
| Flavin Mononucleotide (FMN) | 0.51 ± 0.07 | nih.gov |
Photoreactivity with Alcohols and Other Substrates in Model Systems
The excited states of flavins are known to react with a variety of organic substrates, including alcohols. These reactions are of significant interest for applications in photocatalysis. Research has shown that flavin derivatives can catalyze the photooxidation of alcohols, such as 4-methoxybenzyl alcohol. uni-regensburg.de This process is believed to occur via a Type I mechanism, where the excited triplet flavin initiates the reaction by abstracting a hydrogen atom from the alcohol's α-carbon, leading to the formation of a flavin semiquinone radical and an alcohol-derived radical. The latter can then be further oxidized to a carbonyl compound. Such reactions can be performed in various solvents, including water and acetonitrile. uni-regensburg.de
Furthermore, under certain conditions, particularly with protonated flavins (flavoquinones), photochemical addition reactions can occur. Studies have demonstrated that substrates like water and alcohols can be photochemically added across the benzenoid portion of the isoalloxazine ring system. researchgate.net This highlights another pathway for the photoreactivity of flavins with alcoholic substrates.
Mechanisms of Photooxidation Reactions Mediated by Flavin Derivatives
The photooxidation reactions mediated by flavin derivatives, including N3-alkylated lumiflavins, are initiated by the absorption of light, which elevates the flavin molecule to an excited singlet state (¹Fl). This is followed by a rapid intersystem crossing (ISC) to a more stable and longer-lived triplet state (³Fl). The triplet flavin is a potent oxidizing agent and can react with a substrate through several mechanisms.
One primary mechanism involves an electron transfer from a suitable substrate to the triplet flavin, generating a flavin radical anion and a substrate radical cation. Alternatively, the triplet flavin can abstract a hydrogen atom from a substrate, resulting in the formation of a neutral flavin semiquinone radical (FlH•) and a substrate radical.
In the presence of molecular oxygen, the triplet flavin can undergo an energy transfer process, producing singlet oxygen (¹O₂), a highly reactive species that can then oxidize a substrate (Type II photooxidation). Alternatively, the flavin radical anion can react with molecular oxygen to produce a superoxide radical anion (O₂⁻•), which can lead to further oxidative chemistry (Type I photooxidation).
The specific pathway that predominates is dependent on several factors, including the nature of the flavin derivative, the substrate, the solvent, and the concentration of oxygen. For N3-alkylated lumiflavins, the substitution at the N3 position can influence the electronic properties of the isoalloxazine ring and, consequently, its photoreactivity.
Role of Semiquinone Radicals in Photoredox Catalysis
Semiquinone radicals are key intermediates in the photoredox catalysis cycles of flavins. These radicals can be formed through the one-electron reduction of the oxidized flavin or the one-electron oxidation of the fully reduced flavin. In the context of photooxidation reactions, the neutral semiquinone radical (FlH•) or the anionic semiquinone radical (Fl•⁻) are of particular importance.
The lumiflavin semiquinone radical can act as both a reducing and an oxidizing agent, depending on the reaction conditions and the substrate. For instance, the lumiflavin semiquinone radical can reduce a suitable substrate, thereby regenerating the oxidized flavin and completing a catalytic cycle. This is a crucial step in many flavin-mediated photoredox reactions.
Recent studies have highlighted the potential of flavin semiquinone radicals in synergistic catalysis with transition metals. For example, a lumiflavin semiquinone radical has been proposed to reduce a Pd(III) enolate to a Pd(II) enolate in a flavin metallaphotoredox reaction, demonstrating the versatility of this intermediate. The stability and redox potential of the semiquinone radical are influenced by factors such as the substitution pattern on the isoalloxazine ring and the surrounding solvent environment. For 3-alkylated lumiflavins, the pKa for the dissociation of the neutral flavosemiquinone is around 8.4 in aqueous solution.
| Intermediate | Formation Pathway | Role in Catalysis |
|---|---|---|
| Triplet Flavin (³Fl) | Intersystem crossing from the excited singlet state (¹Fl) | Initiates photooxidation via electron or hydrogen abstraction |
| Semiquinone Radical (FlH•/Fl•⁻) | One-electron reduction of the oxidized flavin | Acts as both an oxidizing and reducing agent |
| Singlet Oxygen (¹O₂) | Energy transfer from triplet flavin to molecular oxygen | Oxidizes substrates in Type II photooxidation |
| Superoxide Radical Anion (O₂⁻•) | Electron transfer from flavin radical anion to molecular oxygen | Participates in Type I photooxidation |
Photostability and Photodegradation Pathways in Defined Environments
The photostability of flavin derivatives is a critical consideration for their application in photoredox catalysis and other light-driven processes. Upon prolonged irradiation, flavins can undergo photodegradation, leading to a loss of their photochemical activity. The photodegradation pathways are highly dependent on the reaction environment, particularly the solvent and the presence of oxygen.
In alcoholic solvents such as ethanol (B145695), the photodegradation of flavins can proceed through several routes. One common pathway involves the intramolecular abstraction of a hydrogen atom from the side chain by the excited isoalloxazine ring. For riboflavin, this leads to the formation of lumiflavin and lumichrome (B1664701). While this compound already possesses the lumiflavin core, further degradation can occur.
Identification of Photoproducts and Kinetic Studies
Detailed kinetic studies on the photodegradation of riboflavin in various organic solvents, including ethanol, have shown that the reaction generally follows first-order kinetics. The rate of photolysis is influenced by the solvent's dielectric constant and viscosity.
For the photodegradation of riboflavin in alcoholic solutions, one of the identified photoproducts is the ester of a 9-acetic acid flavin. It is plausible that the photodegradation of this compound in ethanol could lead to the formation of the ethyl ester of a 9-acetic acid flavin derivative. Other potential photoproducts include compounds resulting from the cleavage of the isoalloxazine ring system, such as lumichrome derivatives.
The identification and quantification of these photoproducts are typically achieved using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. Kinetic studies involve monitoring the disappearance of the parent flavin compound and the appearance of the photoproducts over time under controlled irradiation conditions.
| Potential Photoproduct | Plausible Formation Pathway |
|---|---|
| Ethyl ester of 9-acetic acid flavin derivative | Oxidative cleavage of the N10-side chain and subsequent esterification with ethanol |
| Lumichrome derivative | Photochemical cleavage and rearrangement of the isoalloxazine ring |
| Ring-opened products | Further degradation of the isoalloxazine nucleus |
While specific kinetic data for the photodegradation of this compound is not extensively available, the established principles of flavin photochemistry provide a strong framework for understanding its behavior. Further research is warranted to fully elucidate the specific reaction pathways and kinetics for this particular flavin derivative.
Molecular Interactions and Redox Chemistry of Lumiflavin N3 Ethyl Alcohol
Hydrogen Bonding Interactions at the N3 Position and Beyond
The covalent modification at the N3 position fundamentally changes the hydrogen bonding characteristics of the lumiflavin (B1675435) molecule, influencing its interactions in both solution and the solid state.
The substitution of the proton at the N3 position with an ethyl alcohol group eliminates the hydrogen bond donor capability at this site. In unsubstituted flavins, the N3-H group is a significant hydrogen bond donor, participating in interactions that modulate the electronic properties of the isoalloxazine ring. The introduction of the N3-ethyl alcohol moiety removes this donor site, which can, in turn, influence the hydrogen bond acceptor strength at other positions on the flavin ring system.
The ethyl alcohol substituent itself introduces a new terminal hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This new site for potential hydrogen bonding is more flexible and sterically accessible than the original N3-H group, allowing for different patterns of intermolecular interactions. The acidity of this new hydroxyl group will be influenced by the electron-withdrawing nature of the flavin ring, potentially making it a stronger hydrogen bond donor than a simple aliphatic alcohol.
In solution, the N3-ethyl alcohol group can engage in hydrogen bonding with solvent molecules. In protic solvents like water or alcohols, the terminal hydroxyl can both donate and accept hydrogen bonds, leading to its integration into the solvent's hydrogen-bonding network. This can influence the solubility and aggregation state of the lumiflavin derivative.
| Functional Group | Potential Role | Interacting Partner |
|---|---|---|
| N3-Ethyl Alcohol (-OH) | Donor | Solvent (e.g., water, DMSO), another Lumiflavin molecule (e.g., C=O, N5) |
| N3-Ethyl Alcohol (-OH) | Acceptor | Solvent (e.g., water, ethanol), other hydrogen bond donors |
| C2=O | Acceptor | Solvent, other hydrogen bond donors |
| C4=O | Acceptor | Solvent, other hydrogen bond donors |
| N1 | Acceptor | Solvent, other hydrogen bond donors |
| N5 | Acceptor | Solvent, other hydrogen bond donors |
Aromatic Stacking Interactions with Planar Molecules
The planar isoalloxazine ring of lumiflavin is prone to aromatic stacking interactions, which are crucial for its binding in flavoenzymes and for the formation of supramolecular assemblies.
This compound can engage in π-π stacking interactions with other aromatic molecules. These non-covalent interactions are driven by a combination of electrostatic, dispersion, and charge-transfer forces. The geometry of these stacked complexes is typically parallel-displaced or T-shaped, rather than a perfectly cofacial arrangement, to minimize electrostatic repulsion.
Computational studies on lumiflavin and its derivatives interacting with aromatic amino acids like tryptophan and tyrosine have shown that stable π-π stacking complexes are formed with interplanar distances in the range of 3.2 to 3.6 Å. nih.gov The interaction energies for such complexes are typically in the range of a few kcal/mol. nih.govresearchgate.net The N3-ethyl alcohol substituent, due to its flexibility, may influence the preferred stacking geometry by creating steric hindrance or by engaging in additional interactions with the stacked partner.
The electron-deficient nature of the oxidized flavin ring allows it to act as a good electron acceptor in the formation of charge-transfer (CT) complexes with electron-rich aromatic molecules (donors). These complexes are characterized by a new electronic absorption band at a longer wavelength than the absorption bands of the individual components. The formation of a CT complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor flavin.
The substitution at the N3 position can modulate the electron-accepting ability of the lumiflavin. An alkyl group at this position can slightly increase the electron density of the ring system through an inductive effect, which might slightly decrease its electron-accepting properties compared to the unsubstituted lumiflavin. Nevertheless, this compound is still expected to form charge-transfer complexes with suitable electron donors.
Electrochemical Properties and Redox Potentials
Flavins are renowned for their versatile redox chemistry, being able to exist in three different oxidation states: oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone). nih.gov The redox potentials associated with these transitions are highly sensitive to the local environment, including substitution on the isoalloxazine ring. escholarship.org
The introduction of the ethyl alcohol group at the N3 position influences the redox potentials of the lumiflavin. Alkylation at the N3 position generally makes the flavin more electron-rich, which is expected to lower its reduction potentials (making it a weaker oxidizing agent) compared to the unsubstituted lumiflavin. This is because the electron-donating alkyl group destabilizes the acceptance of electrons.
The specific redox potentials for the one-electron transfers (E°(ox/sq) and E°(sq/hq)) will be affected. The precise values would need to be determined experimentally, for instance, by cyclic voltammetry. It is anticipated that the N3-ethyl alcohol substituent will lead to more negative redox potentials compared to lumiflavin.
Cyclic Voltammetry and Controlled Potential Electrolysis Studies
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of flavins. Studies on lumiflavin, the parent compound of this compound, in dimethylsulfoxide (DMSO) reveal a characteristic electrochemical signature. The cyclic voltammogram of lumiflavin typically shows two distinct reduction peaks, corresponding to the sequential one-electron transfers that are characteristic of the flavin redox system.
In aprotic media like DMSO, the electrochemical reduction of flavins bearing a proton at the N3 position can be complex. The process for N3-methylated flavin, a close analog of this compound, has been investigated. The reversible one-electron reduction to the radical anion can be converted to an irreversible process upon the addition of a weak proton donor. This suggests that proton transfer to the flavin radical anion can occur, leading to the formation of the neutral flavin radical, which is then rapidly reduced to the flavin anion.
The electrochemical behavior of this compound is expected to be similar to its N3-methylated counterpart, where the N3 position is blocked. This blockage prevents the N3 proton from acting as an internal proton source, thus influencing the reduction mechanism. The precise peak potentials for this compound would be influenced by the electronic effect of the ethyl group and the specific solvent and electrolyte conditions.
Influence of N3-Ethylation on Flavin Redox States and Potentials
Flavins can exist in three primary redox states: the oxidized quinone, the one-electron reduced semiquinone radical, and the two-electron reduced hydroquinone (B1673460). The electrochemical potentials at which these transitions occur are highly sensitive to the substitution pattern on the isoalloxazine ring and the surrounding microenvironment.
Alkylation at the N3 position removes the acidic proton and prevents the formation of the N3-anion upon reduction. This has a direct impact on the redox potentials. A study comparing a tetra-O-acetyl-riboflavin (TPARF) with its N3-methylated derivative (Me-TPARF) in aprotic solvents provides insight into the effect of N3-alkylation. The half-wave potentials (E1/2) for the first one-electron reduction of these compounds were determined in benzene (B151609) and dichloromethane.
| Compound | Solvent | E1/2 (mV vs. Ferrocene) |
| TPARF | Benzene | -1252 |
| Me-TPARF | Benzene | -1290 |
| TPARF | Dichloromethane | -1180 |
| Me-TPARF | Dichloromethane | -1243 |
This table is generated based on data for N3-methylated tetra-O-acetyl-riboflavin, serving as an analogue for this compound.
These data indicate that N3-methylation makes the flavin more difficult to reduce, shifting the redox potential to more negative values. This is attributed to the electron-donating nature of the alkyl group, which increases the electron density in the isoalloxazine ring system. A similar trend would be expected for N3-ethylation. The ethyl group, being slightly more electron-donating than a methyl group, might induce a marginally more negative redox potential.
Non-Covalent Interactions with Biological Macromolecules (e.g., Proteins, DNA) in In Vitro Systems
The substitution at the N3 position is critical in mediating non-covalent interactions with biological macromolecules. The presence of an ethyl group in place of a proton fundamentally alters the hydrogen bonding capabilities of this part of the flavin molecule.
Binding Modes and Affinities with Flavin-Binding Proteins (Model Systems)
In many flavoproteins, the N3 proton of the flavin cofactor is involved in a hydrogen bond with the protein backbone or a side chain residue. This interaction is crucial for properly positioning the flavin in the active site and for modulating its redox potential. The substitution of this proton with an ethyl group in this compound precludes this hydrogen bond donation.
Consequently, the binding of this compound to a flavin-binding protein that typically forms a hydrogen bond at the N3 position would be significantly weakened. The ethyl group would introduce a steric hindrance and remove a favorable electrostatic interaction.
Thermodynamic data for the binding of 3-methyl lumiflavin and 3-benzyl lumiflavin to aporiboflavin-binding protein, a common model system, illustrate the impact of N3-alkylation on protein binding.
| Flavin Derivative | Kd (nM) |
| Riboflavin (B1680620) | 1.3 |
| Lumiflavin | 3.2 |
| 3-Methyl lumiflavin | 4.9 |
| 3-Benzyl lumiflavin | 11 |
This table is generated based on data for N3-methyl and N3-benzyl lumiflavin, serving as analogues for this compound.
The data show that as the size of the N3-alkyl substituent increases from methyl to benzyl, the dissociation constant (Kd) increases, indicating weaker binding. It is therefore expected that this compound would also exhibit a weaker binding affinity to such proteins compared to unsubstituted lumiflavin. The binding mode would be altered, relying on other interactions such as van der Waals forces and hydrophobic interactions to compensate for the loss of the N3 hydrogen bond.
Interaction with Nucleic Acids (DNA/RNA) in Model Studies
Based on the conducted searches, there is a lack of available scientific literature and experimental data concerning the direct interaction of this compound or other N3-alkylated flavins with nucleic acids such as DNA and RNA in model studies. Therefore, a detailed analysis of binding modes and affinities for this specific interaction cannot be provided at this time.
Role of Specific Functional Groups in Mediating Interactions
The functional groups of the lumiflavin core play distinct roles in mediating interactions with macromolecules. The substitution of the N3-proton with an ethyl group highlights the critical role of this position.
N3-H vs. N3-Ethyl: The primary difference is the loss of a hydrogen bond donor at the N3 position. In protein interactions, this eliminates a key anchoring point. The ethyl group, being non-polar and larger than a proton, introduces a region of hydrophobicity and potential steric hindrance. This can either lead to a weaker interaction or, in a suitably shaped hydrophobic pocket, could potentially form favorable van der Waals contacts.
Uracil (B121893) Subnucleus (C2=O and C4=O): The carbonyl groups at the C2 and C4 positions are important hydrogen bond acceptors. These interactions are expected to be retained in this compound and would remain critical for its binding to proteins.
Theoretical and Computational Investigations of Lumiflavin N3 Ethyl Alcohol
Quantum Chemical Calculations for Electronic Structure and Spectra
Quantum chemical calculations are indispensable tools for elucidating the intricate relationship between the molecular structure of Lumiflavin (B1675435) N3-Ethyl Alcohol and its electronic and spectral properties. These computational methods provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) has been effectively employed to investigate the ground-state electronic structure and geometry of 3-ethyl-lumiflavin. The B3LYP hybrid functional, often paired with a split-valence polarized basis set like 6-31G*, is a common choice for such calculations. Studies have shown that the geometry of an isolated molecule of 3-ethyl-lumiflavin, as calculated by the DFT approach, is quite similar to the crystal structure determined by X-ray diffraction researchgate.net. The minor observed differences are typically attributed to intermolecular interactions, such as hydrogen bonding, present in the solid crystal state researchgate.net.
To explore the properties of excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations are instrumental in understanding the electronic absorption spectra, encompassing both singlet-singlet and triplet-triplet transitions researchgate.net. For 3-ethyl-lumiflavin, these calculations have successfully reproduced the lower-energy transitions observed experimentally researchgate.net. Theoretical investigations assign a π–π* character to all observable singlet-singlet and triplet-triplet transitions researchgate.net. It is noted, however, that calculations performed in the gas phase may show a blue shift when compared to experimental results from solutions, a difference that is primarily attributed to solvent interactions researchgate.net.
TD-DFT calculations are crucial for predicting and interpreting the UV-Vis absorption and emission spectra of Lumiflavin N3-Ethyl Alcohol. Theoretical predictions for a similar compound, 3-methyl-riboflavin tetraacetate, have successfully assigned (π,π*) symmetry to the lowest excited singlet and triplet states, which aligns well with experimental spectroscopic data researchgate.net.
Beyond spectral prediction, these computational methods provide access to key excited-state properties. For 3-ethyl-lumiflavin in aqueous solutions, experimental measurements have recorded a fluorescence quantum yield of 0.16 and a fluorescence lifetime of 4.5 ns researchgate.net. In methanol (B129727) solutions, laser flash photolysis experiments identified a triplet state with a lifetime of 9.5 μs researchgate.net. Such experimental data serves as a critical benchmark for validating and refining the results of TD-DFT calculations. The combination of theoretical predictions and experimental validation allows for a comprehensive understanding of the photophysical behavior of the molecule, including its efficiency as a singlet oxygen sensitizer (B1316253) researchgate.net.
Table 1: Photophysical Properties of 3-Ethyl-Lumiflavin This table is interactive and can be sorted by clicking on the column headers.
| Property | Value | Solvent | Method |
|---|---|---|---|
| Fluorescence Quantum Yield (ϕf) | 0.16 | Aqueous | Experimental |
| Fluorescence Lifetime (τf) | 4.5 ns | Aqueous | Experimental |
| Triplet State Lifetime (τT) | 9.5 µs | Methanol | Experimental |
For complex electronic phenomena, such as the description of multiple low-lying excited states or regions of the potential energy surface where states cross, single-reference methods like TD-DFT may be insufficient. In these cases, multiconfigurational wave function methods, such as the Complete Active-Space Self-Consistent Field (CASSCF) and second-order multireference perturbation theory (MR-PT2), are more suitable.
A critical challenge in applying these methods to flavins is the selection of the "active space"—the set of electrons and orbitals most important for describing the electronic process of interest. The choice of active space is a balance between computational cost and accuracy, as the computational expense increases steeply with its size. For calculating bright π–π* transitions in flavins, it is often sufficient to include only π electrons and their corresponding π and π* orbitals in the active space. However, to accurately describe dark n,π* states, nonbonding orbitals must also be included.
The choice of basis set also influences the accuracy of the calculations. For multireference calculations on flavins, basis sets like ANO-L-VDZP are commonly used. The results of MR-PT2 methods can be sensitive to the active space selection and the number of electronic states included in the state-averaging procedure. Therefore, careful benchmarking is required to avoid artifacts and ensure a quantitative description of properties like intersystem crossing geometries and energies.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of this compound, providing insights into its flexibility, interactions with its environment, and how these factors influence its function.
MD simulations can map the conformational landscape of this compound by simulating its movement over time. For related flavin compounds like Flavin Adenine (B156593) Dinucleotide (FAD), simulations have revealed transitions between "open" and "closed" stacked conformations, which are critical for understanding fluorescence quenching mechanisms researchgate.netwur.nl. The ethyl group at the N3 position of lumiflavin is expected to have significant conformational freedom, and MD simulations can quantify the rotational dynamics and preferred orientations of this group in different solvent environments, such as ethanol (B145695).
The study of solvation dynamics focuses on how the surrounding solvent molecules rearrange in response to changes in the solute's electronic state, for instance, upon photoexcitation. MD simulations can model the time-dependent response of ethanol molecules surrounding the lumiflavin core. These simulations can reveal the timescale of solvent reorganization, identifying fast components related to local librational motions and slower components from diffusive motions. This provides a molecular-level picture of the time-resolved Stokes shift observed in spectroscopic experiments and helps explain how the solvent modulates the photophysical properties of the molecule.
The functionality of flavins is often dictated by their non-covalent interactions with other molecules, including solvent molecules or biological macromolecules. MD simulations are ideally suited to study these intermolecular interactions in detail. By analyzing the simulation trajectory, one can identify and quantify the persistence of specific interactions, such as hydrogen bonds between the lumiflavin carbonyl groups and solvent molecules like ethanol or water. The simulations can also characterize hydrophobic interactions and van der Waals forces, which are crucial for understanding how the molecule is stabilized in different environments.
Furthermore, MD simulations can be used to model binding events, for example, the association of this compound with a protein or another small molecule. These simulations can elucidate the pathway of binding, identify key intermolecular contacts that stabilize the bound complex, and be used to calculate binding free energies through methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). This provides a dynamic view of the binding process that is often inaccessible to purely experimental techniques.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-ethyl-lumiflavin |
| 3-methyl-riboflavin tetraacetate |
| Flavin Adenine Dinucleotide (FAD) |
| Ethanol |
| Methanol |
Docking Studies and Binding Affinity Predictions with Model Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of this compound, docking studies would be instrumental in predicting its interaction with various model receptors, providing insights into its potential biological activity.
Detailed research findings from such studies on this compound are not currently available. However, the general methodology would involve the use of computational software to place the molecule into the binding site of a target receptor. The binding affinity is then estimated by a scoring function that considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.
Illustrative Docking Study Results for a Hypothetical Receptor:
The following table illustrates the type of data that would be generated from a docking study of this compound with a hypothetical model receptor. The binding energy indicates the stability of the complex, with a more negative value suggesting a stronger interaction.
| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | TYR 8, PHE 25, LYS 102 |
| 2 | -7.9 | ASP 12, VAL 27, ILE 100 |
| 3 | -7.2 | SER 9, TRP 43, ALA 99 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Potential Energy Surface (PES) Mapping for Reaction Pathways
Computational studies on related flavins, such as 3-Ethyl-lumiflavin, have utilized methods like Density Functional Theory (DFT) to explore their electronic structure and reactivity. researchgate.net Similar approaches could be applied to this compound to investigate various reaction pathways, including those relevant to its photochemical properties. The photochemistry of flavins is a well-studied area, with processes like photoreduction and photodealkylation being of significant interest. taylorfrancis.com
Key Features of a Hypothetical Reaction Pathway from PES Mapping:
A PES map for a reaction involving this compound would reveal critical points along the reaction coordinate. The following table conceptualizes these points for a hypothetical reaction.
| Point on PES | Description | Relative Energy (kcal/mol) |
| Reactant | Initial state of this compound | 0 |
| Transition State 1 | Energy barrier to the first step | +15 |
| Intermediate | A metastable species formed during the reaction | -5 |
| Transition State 2 | Energy barrier to the second step | +10 |
| Product | Final state of the reaction | -20 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structure Reactivity and Structure Photophysical Relationships of Lumiflavin N3 Ethyl Alcohol and Its Derivatives
Impact of N3-Ethylation on Photophysical Properties (e.g., Fluorescence, Triplet Lifetime)
The introduction of an ethyl group at the N3 position of lumiflavin (B1675435), creating 3-ethyl-lumiflavin, modulates its excited state dynamics. While specific quantitative data for the fluorescence quantum yield and triplet lifetime of Lumiflavin N3-Ethyl Alcohol were not available in the searched literature, studies on closely related N3-substituted lumiflavins, such as 3-benzyl-lumiflavin, provide valuable insights. For 3-benzyl-lumiflavin, all observable singlet-singlet transitions are of a π-π* character. rsc.org This suggests that N3-alkylation does not fundamentally alter the nature of the primary electronic transitions.
The photophysical properties of N3-substituted lumiflavins are solvent-dependent. Theoretical studies using time-dependent density functional theory (TD-DFT) on 3-benzyl-lumiflavin show good agreement with experimental results, indicating that these computational methods can reliably predict the behavior of such derivatives in different environments. rsc.org It is expected that N3-ethylation would similarly influence the fluorescence and triplet state characteristics, with the polarity of the solvent playing a significant role in the deactivation pathways of the excited state. Further experimental studies are required to quantify the precise fluorescence quantum yields and triplet lifetimes for this compound.
Influence of Structural Modifications on Photosensitizing Activities
Structural modifications to the lumiflavin scaffold, particularly at the N3 position, have a pronounced effect on its photosensitizing capabilities. Alkylation at this position can enhance the efficiency of the photosensitizer. For instance, the alkylation of riboflavin (B1680620), a related flavin, converts it into a more efficient photosensitizer for phospholipid membranes.
The photosensitizing activity of flavins is intrinsically linked to their ability to generate reactive oxygen species (ROS), such as singlet oxygen. The efficiency of this process is dependent on the lifetime and nature of the triplet excited state. Research on 3-benzyl-lumiflavin has shown it to be an efficient sensitizer (B1316253) for the production of singlet oxygen, with a quantum yield (ΦΔ) of 0.53. rsc.org This high efficiency suggests that N3-substitution promotes intersystem crossing to the triplet state, which is a prerequisite for singlet oxygen generation.
Furthermore, the introduction of different functional groups on the isoalloxazine ring can be used to tune the photosensitizing activity. A method for conducting structure-photosensitizing activity relationships for flavin analogues has been developed to rank their effectiveness, which is crucial for the development of potent photosensitizers for applications like photodynamic therapy.
Correlation of Molecular Structure with Redox Potentials and Reactivity
The redox properties of lumiflavin derivatives are central to their chemical reactivity and biological function. The molecular structure, including substitutions at the N3 position, directly impacts the redox potentials of the isoalloxazine ring. While specific redox potential values for this compound were not found in the provided search results, the general principles of flavin electrochemistry can be applied.
The isoalloxazine ring can undergo one- or two-electron reduction, and the stability of the resulting semiquinone and hydroquinone (B1673460) species is influenced by the electronic nature of the substituents. N3-alkylation affects the electron density of the pyrimidine (B1678525) subnucleus, which in turn modulates the reduction potentials.
The reactivity of the excited triplet state of lumiflavin is also pH-dependent. Flash photolysis studies have determined the pKa values for the protolytic equilibria of the lumiflavin triplet state to be 4.45 ± 0.1 and 9.8 ± 0.15. rsc.org These values indicate that the triplet state can exist in different protonation states, which will influence its reactivity as a photosensitizer.
Systematic Studies of Alkyl Chain Length and Substitution Effects at N3
Systematic studies on the effect of N3-alkyl chain length on the properties of lumiflavin are crucial for understanding structure-property relationships. While a comprehensive study covering a wide range of alkyl chain lengths for N3-substituted lumiflavins was not detailed in the search results, the synthesis and properties of a 3-dodecyl-lumiflavin have been reported. This indicates that longer alkyl chains can be readily introduced at the N3 position.
The synthesis of N3-alkylated lumiflavins is typically achieved through the reaction of lumiflavin with the corresponding alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
The length and nature of the N3-alkyl substituent can be expected to influence several properties:
Solubility: Increasing the alkyl chain length will enhance the lipophilicity of the molecule, affecting its solubility in different media and its interaction with biological membranes.
Photophysical Properties: The alkyl chain can influence the immediate environment of the chromophore, potentially altering the rates of radiative and non-radiative decay from the excited singlet and triplet states.
Photosensitizing Activity: The localization of the photosensitizer within a biological system, which is influenced by the alkyl chain, can dramatically affect its photosensitizing efficiency.
Further systematic studies varying the N3-alkyl chain length and incorporating different functional groups are necessary to create a detailed map of the structure-activity relationships for this class of compounds.
Below is a table summarizing the key findings on N3-substituted lumiflavin derivatives based on the available information.
| Compound | Key Finding |
| 3-Benzyl-lumiflavin | An efficient singlet oxygen sensitizer with a quantum yield (ΦΔ) of 0.53. rsc.org |
| 3-Dodecyl-lumiflavin | Synthesized via reaction of lumiflavin with 1-bromododecane. |
| Alkylated Riboflavin | Shows enhanced photosensitizing efficiency in phospholipid membranes. |
Degradation Pathways and Stability Studies of Lumiflavin N3 Ethyl Alcohol in Defined Conditions
Hydrolytic Stability in Aqueous Solutions (pH-dependent degradation)
No specific data on the hydrolytic stability of Lumiflavin (B1675435) N3-Ethyl Alcohol or its parent compound, lumiflavin, in aqueous solutions at varying pH levels were identified in the reviewed scientific literature.
Detailed mechanisms and kinetic data for the alkaline hydrolysis of Lumiflavin N3-Ethyl Alcohol or lumiflavin are not available in the current body of scientific literature.
There is no information available regarding the identification of hydrolytic degradation products for this compound or lumiflavin.
Oxidative Stability in Various Environments
Specific studies detailing the oxidative stability of this compound or lumiflavin in various environments could not be located in the searched scientific literature. However, it is known that singlet oxygen is involved in the photosensitized degradation of lumiflavin.
Photodegradation Kinetics and Product Analysis under Controlled Irradiation
While no specific data exists for the photodegradation of this compound, the photodegradation of its parent compound, lumiflavin, has been studied, primarily in the context of it being a photodegradation product of riboflavin (B1680620).
Lumiflavin is formed from the photodegradation of riboflavin, particularly under basic pH conditions. nih.govresearchgate.net One study found that the maximum concentration of lumiflavin (30.9 µM) from a 100 µM riboflavin solution at pH 8.5 was reached after 2 hours of light exposure at 1500 lux. nih.gov
The photodegradation of lumiflavin itself is also recognized to occur. The process involves singlet oxygen, and the reaction rate constant for lumiflavin with singlet oxygen has been determined to be 8.58 x 10⁸ M⁻¹s⁻¹. nih.gov The photodegradation of riboflavin results in two main products: lumichrome (B1664701) and lumiflavin. The formation of these products is pH-dependent, with alkaline environments favoring the formation of lumiflavin. nih.govrevistadechimie.ro
Below is a table summarizing the mean percentage of riboflavin degradation over time when exposed to UVA irradiation, which leads to the formation of lumiflavin.
| Time (minutes) | Mean Percentage of Riboflavin Degradation (%) |
| 0 | 0.0 |
| 1 | 5.3 |
| 5 | 9.1 |
| 15 | 15.3 |
| 30 | 20.6 |
| 60 | 33.3 |
This data table is based on the degradation of riboflavin, the precursor to lumiflavin, as detailed in a study by Diakonis et al. nih.gov
The primary photodegradation products of riboflavin are lumiflavin and lumichrome. revistadechimie.ro
Advanced Analytical Methodologies for Detection and Quantification in Research Matrices Excluding Clinical Human Samples
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of flavin derivatives, enabling efficient separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful tools in this domain. nih.gov
HPLC is widely employed for the separation and quantification of flavins, including derivatives like Lumiflavin (B1675435) N3-Ethyl Alcohol. nih.gov The method typically utilizes reversed-phase columns, which separate compounds based on their hydrophobicity. researchgate.net The intrinsic spectroscopic properties of the flavin isoalloxazine ring allow for highly sensitive detection using either UV-Vis or fluorescence detectors.
For UV detection, monitoring is typically performed at wavelengths corresponding to the major absorption maxima of the flavin chromophore, which are around 268, 372, and 446 nm. researchgate.net However, fluorescence detection offers superior sensitivity and selectivity. nih.gov Flavins exhibit strong native fluorescence, with maximum excitation and emission wavelengths for flavin derivatives typically around 448 nm and 528 nm, respectively. researchgate.net This allows for the quantification of Lumiflavin N3-Ethyl Alcohol at very low concentrations. The separation is usually achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. waters.comresearchgate.net
Table 1: Typical HPLC Parameters for Flavin Derivative Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Excellent separation of moderately polar flavin compounds from complex matrices. waters.com |
| Mobile Phase | A: Aqueous buffer (e.g., 10 mM Ammonium Acetate) B: Acetonitrile or Methanol | Provides good resolution and peak shape; compatible with both UV and fluorescence detection. waters.com |
| Elution Mode | Linear Gradient | Allows for the separation of compounds with a range of polarities and shortens analysis time. waters.com |
| Flow Rate | 0.3 - 0.6 mL/min | Optimized for analytical columns to achieve efficient separation. waters.com |
| UV Detection | 266 nm, 446 nm | Corresponds to the main absorbance peaks of the isoalloxazine ring system. researchgate.netwaters.com |
| Fluorescence Detection | Excitation: ~450 nm Emission: ~530 nm | Offers higher sensitivity and selectivity for flavins compared to UV detection. researchgate.netbevital.no |
For applications requiring the highest sensitivity and specificity, particularly for trace analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique couples the powerful separation capabilities of HPLC (or Ultra-Performance Liquid Chromatography, UPLC) with the mass-resolving power of a mass spectrometer. waters.com LC-MS provides not only quantitative data but also molecular weight and structural information, which is invaluable for unequivocal compound identification.
Electrospray ionization (ESI) is the most common ionization source for flavin analysis, as it is a soft ionization technique suitable for polar molecules. Following separation on a chromatographic column, the analyte is ionized and transferred into the mass spectrometer. A single quadrupole mass analyzer can be used for simple quantification by selected ion monitoring (SIM), while tandem mass spectrometry (MS/MS) offers enhanced specificity by monitoring a specific fragmentation transition of the parent ion, a technique known as selected reaction monitoring (SRM). nih.gov This minimizes interferences from the matrix, allowing for accurate quantification at picomolar to femtomolar levels.
Table 2: Common LC-MS Parameters for Flavin Derivative Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | UPLC with a C18 column | Provides rapid and high-resolution separation prior to MS detection. waters.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes flavin molecules to produce protonated molecular ions [M+H]⁺. |
| Mass Analyzer | Single Quadrupole or Triple Quadrupole (Tandem MS) | Used for mass filtering, with tandem MS providing higher specificity for quantification. nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) | Enhances sensitivity and selectivity by monitoring only the mass-to-charge ratio(s) of interest. |
| Data Acquired | Molecular Weight, Retention Time, Fragment Ions | Allows for positive compound identification and accurate quantification. waters.com |
Electrochemical Sensor Development for Flavin Derivatives
The redox-active nature of the isoalloxazine ring in flavin derivatives allows for their detection using electrochemical methods. Electrochemical sensors offer a promising alternative to traditional analytical techniques, providing advantages such as rapid detection, portability, and low cost. sciopen.com The development of these sensors focuses on modifying electrode surfaces to enhance sensitivity and selectivity for flavins.
The fundamental principle involves monitoring the oxidation or reduction of the flavin molecule at an electrode surface by applying a potential. The resulting current is proportional to the concentration of the analyte. To improve performance, bare electrodes are often modified with nanomaterials, such as gold nanoparticles or carbon nanotubes, which increase the electroactive surface area and facilitate electron transfer. youtube.com Conductive polymers can also be used to create a selective recognition layer on the electrode. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to characterize and operate these sensors, with DPV often being preferred for quantitative analysis due to its higher sensitivity and better resolution.
Table 3: Strategies in Electrochemical Sensor Development for Flavins
| Sensor Modification Strategy | Material Example | Advantage |
|---|---|---|
| Nanoparticle Modification | Gold Nanoparticles (AuNPs) | Increases surface area and enhances the electrochemical signal. sciopen.com |
| Conductive Polymers | Polyaniline, Polypyrrole | Provides a stable and selective film for flavin interaction. mdpi.com |
| Aptamer-Based Sensing | Flavin-specific DNA/RNA aptamers | Offers very high selectivity through specific binding events. sciopen.com |
| Carbon-Based Electrodes | Graphene, Carbon Nanotubes | Excellent conductivity and large surface area for sensitive detection. |
Spectroscopic Methods for In Situ Monitoring in Reaction Systems
Spectroscopic techniques are indispensable for studying the dynamics of this compound in real-time within reaction systems. These methods allow for in situ monitoring of photochemical processes, enzyme kinetics, or chemical degradation without the need for sample extraction. nih.gov
UV-Visible and fluorescence spectroscopy are the most direct methods. mdpi.com By monitoring the characteristic absorbance or fluorescence emission of the flavin, one can track changes in its concentration or electronic state over time. For instance, the photoreduction of a flavin can be followed by the decrease in absorbance at ~450 nm. Fluorescence spectroscopy is particularly useful for observing changes in the local environment of the flavin, as its emission is sensitive to quenching and solvent polarity. acs.org
For deeper mechanistic insights, advanced time-resolved spectroscopic techniques are employed. Ultrafast time-resolved infrared (TRIR) spectroscopy can monitor changes in the vibrational modes of the flavin molecule on picosecond to microsecond timescales, providing structural information about short-lived intermediates. nih.gov Similarly, femtosecond stimulated Raman spectroscopy (FSRS) can track the vibrational structure of flavins as they transition through different excited electronic states following photoexcitation, offering a detailed picture of the photochemical reaction pathway. rsc.org
Table 4: Spectroscopic Methods for In Situ Flavin Analysis
| Technique | Information Obtained | Application Example |
|---|---|---|
| UV-Visible Spectroscopy | Changes in concentration and electronic states. | Monitoring the kinetics of a flavin-mediated redox reaction. nih.gov |
| Fluorescence Spectroscopy | Changes in concentration, conformation, and local environment. | Detecting binding events or environmental changes around the flavin. acs.org |
| Time-Resolved Infrared (TRIR) | Structural dynamics of transient intermediates. | Identifying intermediate species in a flavin photocycle. nih.gov |
| Femtosecond Stimulated Raman (FSRS) | Vibrational structure of excited states. | Mapping the ultrafast structural evolution of a flavin after light absorption. rsc.org |
Future Directions and Emerging Research Avenues for Lumiflavin N3 Ethyl Alcohol
Exploration of Novel Synthetic Methodologies for N3-Substituted Flavins
The synthesis of N3-substituted flavins, including Lumiflavin (B1675435) N3-ethyl alcohol, has traditionally relied on the direct alkylation of the lumiflavin scaffold. A common and effective method involves the reaction of lumiflavin with a corresponding haloalkane, such as 2-bromoethanol, in an organic solvent like dimethylformamide (DMF) with a mild base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution at the N3 position mdpi.com. This approach has been successfully used to synthesize various N3-alkylated lumiflavins, including those with long alkyl chains for creating amphiphilic derivatives mdpi.com.
Future research will likely focus on expanding the synthetic toolkit to create more complex and functionally diverse N3-substituted flavins. Emerging strategies may include:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig amination, which have been employed to synthesize π-extended flavins by first creating complex aniline (B41778) derivatives, could be adapted. researchgate.netrsc.orgrsc.org This would involve coupling a pre-functionalized amine with the appropriate precursor, followed by condensation with a barbituric or violuric acid derivative to form the final flavin ring system. researchgate.netrsc.orgrsc.org
"One-Pot" Procedures: Developing more efficient, one-pot reactions that combine multiple steps, such as the alkylation and subsequent modification of the ethyl alcohol group, would streamline the synthesis of more elaborate derivatives.
Solid-Phase Synthesis: For creating libraries of N3-substituted flavins for high-throughput screening, solid-phase synthesis methodologies could be explored. This would involve anchoring the flavin or a precursor to a solid support and sequentially adding building blocks.
Biocatalysis: Leveraging enzymes to perform selective modifications on the flavin scaffold or its precursors could offer an environmentally friendly and highly specific synthetic route.
These advanced methodologies will enable the creation of a wider array of N3-functionalized flavins, each with tailored properties for specific applications.
Deeper Elucidation of Photoreaction Mechanisms and Transient Species
The substitution at the N3 position significantly impacts the photophysical and photochemical properties of the flavin chromophore. While the general photochemistry of flavins involves light-induced reduction (photoreduction) wikipedia.org, the specifics for N3-alkylated derivatives are an active area of investigation. Future work will focus on a more granular understanding of the excited-state dynamics.
Key research avenues include:
Ultrafast Transient Absorption Spectroscopy: This technique is crucial for identifying and characterizing short-lived intermediates. Studies on N3-methyllumiflavin have revealed that the decay of transient absorbance follows biexponential kinetics, suggesting the presence of at least two distinct excited-state conformations nih.gov. Applying similar techniques, such as polarization-resolved transient absorption spectroscopy, to Lumiflavin N3-ethyl alcohol can provide detailed information on the excited-state absorption (ESA) transitions and the orientation of their transition dipole moments (TDMs) acs.orgnih.gov. This helps to build a complete picture of the energy relaxation pathways following photoexcitation.
Identification of Transient Species: Upon photoexcitation, flavins can form singlet and triplet excited states, as well as radical species. The primary absorption bands for N3,N10-disubstituted flavins are typically found around 440 nm (S₀ → S₁) and 330 nm (S₀ → S₃) acs.orgnih.gov. Deeper investigation is needed to characterize the lifetimes, quantum yields, and reactivity of the triplet state of this compound, as this species is often implicated in photosensitization and other photochemical reactions.
Influence of the Hydroxyl Group: The terminal -OH group of the N3-ethyl alcohol substituent can participate in intra- or intermolecular proton transfer in the excited state. Time-resolved spectroscopy can be used to probe these potential excited-state proton transfer (ESPT) events, which would represent a distinct deactivation pathway not available to simple N3-alkyl flavins.
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Absorption Maxima (S₀ → S₁) | ~440 nm | UV-Vis Spectroscopy | acs.orgnih.gov |
| Absorption Maxima (S₀ → S₃) | ~330 nm | UV-Vis Spectroscopy | acs.orgnih.gov |
| Transient Absorbance Decay (N3-methyl) | Biexponential (4-130 ps fast, >1 ns slow) | Subpicosecond Laser Excitation | nih.gov |
| Fluorescence Lifetime | 5.7 ns | Transient Absorption Spectroscopy | acs.org |
Application as a Molecular Probe in Non-Biological/Model Systems
The inherent fluorescence of the flavin core, combined with the tunability offered by chemical substitution, makes these molecules excellent candidates for molecular probes and sensors. mdpi.com The N3-ethyl alcohol moiety provides a specific site for interaction, making this derivative particularly promising for sensing applications in non-biological and model systems.
Future directions in this area include:
Solvatochromic Probes: The fluorescence emission of flavins can be sensitive to the polarity of their environment. The terminal hydroxyl group of this compound can form hydrogen bonds with solvent molecules, potentially leading to significant shifts in its absorption and emission spectra (solvatochromism). This would allow it to be used as a probe for characterizing the local polarity and hydrogen-bonding capacity of microenvironments within polymers, gels, or other materials.
Ion Sensing: The hydroxyl group, in conjunction with the nearby isoalloxazine ring, could act as a chelating site for specific metal ions. Binding of a metal ion would perturb the electronic structure of the flavin, leading to a change in fluorescence color or intensity, forming the basis of a selective optical sensor.
Probes for Supramolecular Chemistry: Incorporating this compound into larger, non-covalently assembled structures would allow it to report on the internal environment of these assemblies. Its fluorescence could signal changes in the assembly's structure, the binding of guest molecules, or phase transitions in materials. While aggregation often leads to fluorescence quenching in planar dyes like flavins, specific designs can result in aggregation-induced emission changes, providing a clear signal for self-assembly processes. mdpi.com
Advanced Computational Modeling for Predictive Understanding of Flavin Behavior
Computational chemistry provides indispensable tools for understanding the structure-property relationships of flavin derivatives at the molecular level. Methods like Density Functional Theory (DFT) are widely used to predict geometries, electronic structures, and spectroscopic properties. researchgate.netacs.orgnih.govmdpi.com
Emerging research will leverage increasingly sophisticated computational approaches:
Excited-State Calculations: While ground-state properties are well-described by DFT, accurately modeling excited states requires more advanced methods like Time-Dependent DFT (TD-DFT) and wave function-based methods such as Coupled Cluster (CC2). researchgate.netresearchgate.net These calculations can predict absorption and emission energies, identify dark states, and map out potential energy surfaces to understand photoreaction pathways for this compound. researchgate.netresearchgate.net
Modeling Solvent and Environmental Effects: To accurately predict the behavior of the molecule as a probe, it is crucial to model its interaction with the environment. Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) models can treat the flavin with a high level of theory while modeling the surrounding solvent or material matrix with classical mechanics. This approach can effectively model hydrogen bonding interactions and their effect on the flavin's vibrational and electronic spectra. researchgate.net
Predicting Redox Potentials: The N3-substituent is known to modulate the redox potential of the flavin core. acs.org Computational models can accurately predict these potentials for this compound, providing insight into its behavior as a potential photocatalyst or redox-active material. DFT calculations have shown that hydrogen bonding to the N3-H position makes reduction more difficult; replacing the proton with an ethyl alcohol group permanently alters this interaction, a change that can be quantified computationally. acs.org
Machine Learning and AI: As more experimental and computational data on flavin derivatives become available, machine learning models could be trained to predict the properties of novel, un-synthesized N3-substituted flavins, accelerating the discovery of molecules with desired characteristics.
| Method | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, redox potentials | acs.orgnih.gov |
| Time-Dependent DFT (TD-DFT) | Excited-state calculations, UV-Vis spectra prediction | researchgate.net |
| Coupled Cluster (CC2) | High-accuracy excited-state energies and properties | researchgate.netresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling environmental effects on spectroscopic properties | researchgate.net |
Investigation of Non-Covalent Interactions for Supramolecular Assembly and Material Science
The future of this compound in materials science lies in the rational exploitation of non-covalent interactions to build functional supramolecular systems. The substitution at the N3 position is critical: replacing the N3-H proton with an alkyl group blocks the strong intermolecular hydrogen bonding that often leads to poor solubility in unsubstituted flavins. semanticscholar.org However, the introduction of the ethyl alcohol moiety provides a new, directional hydrogen-bonding site.
Promising areas for future exploration include:
Self-Assembled Materials: The amphiphilic character that can be imparted by the hydroxyl group allows for self-assembly in solution. This has been demonstrated with other N3-substituted flavins, leading to aggregates with unique photophysical properties. mdpi.com this compound could be a building block for forming gels, liquid crystals, or vesicles.
Crystal Engineering: The hydroxyl group can act as a director for crystal packing, forming specific hydrogen-bonding networks. By co-crystallizing with other molecules (hydrogen bond acceptors or donors), novel crystalline materials with tailored optical or electronic properties could be designed.
Flavin-Functionalized Polymers: The terminal hydroxyl group is a convenient handle for covalently attaching the flavin chromophore to polymer backbones. This would allow for the creation of fluorescent polymers, redox-active materials, or photosensitizing plastics.
Hybrid Materials: N3-substituted flavins can be incorporated into porous materials like metal-organic frameworks (MOFs). researchgate.net The flavin can be introduced as a guest within the pores, creating a "solid solution" where the flavin is isolated, preventing the aggregation-caused fluorescence quenching often seen in the solid state. researchgate.net The N3-ethyl alcohol group could provide an additional interaction site to anchor the flavin within the MOF pores, leading to more stable and functional hybrid materials for sensing or catalysis.
By harnessing these non-covalent interactions, this compound can transition from a model compound to a key component in the next generation of smart materials.
Q & A
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of Lumiflavin N3-Ethyl Alcohol?
Methodological Answer: UV-Vis absorption spectroscopy (250–500 nm range) identifies key absorption bands linked to the isoalloxazine ring system. Fluorescence spectroscopy quantifies emission properties, while circular dichroism (CD) reveals chiral center interactions. Time-resolved fluorescence spectroscopy further probes excited-state dynamics, critical for understanding photochemical behavior. Standardize measurements using degassed solvents to minimize oxygen quenching effects.
Q. What are the critical considerations when synthesizing this compound to ensure purity for photochemical studies?
Methodological Answer: Conduct alkylation reactions under anaerobic conditions to prevent oxidation of the flavin core. Monitor reaction progress via reverse-phase HPLC (C18 column, methanol/water mobile phase). Purify using silica gel chromatography with dichloromethane/methanol gradients. Validate purity via -NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm) and high-resolution mass spectrometry (HRMS).
Advanced Research Questions
Q. How can researchers design experiments to isolate the effects of N3-ethyl substitution on the redox behavior of Lumiflavin derivatives?
Methodological Answer: Perform comparative cyclic voltammetry (CV) in anhydrous DMSO under nitrogen, using a three-electrode system with ferrocene as an internal standard. Pair experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to correlate redox potentials with electron density changes at the N3 position. Include non-alkylated Lumiflavin and analogs (e.g., N3-methyl) as controls.
Q. How do solvent polarity and pH influence the photostability of this compound in experimental settings?
Methodological Answer: Conduct accelerated photodegradation studies under controlled light intensity (e.g., 450 nm LED). Use solvent systems spanning polarity ranges (e.g., water, ethanol, hexane) and buffer solutions (pH 3–10). Monitor degradation via UV-Vis absorbance decay at 445 nm. Analyze kinetics using pseudo-first-order models to quantify solvent- and pH-dependent rate constants.
Q. What methodological approaches resolve contradictions in reported fluorescence quantum yields (Φf\Phi_fΦf) of this compound across studies?
Methodological Answer: Standardize solvent systems (e.g., ethanol or phosphate buffer) and excitation wavelengths (e.g., 445 nm). Use absolute actinometry (e.g., ferrioxalate) for calibration. Validate results with time-correlated single-photon counting (TCSPC) to account for photodegradation artifacts. Report instrument specifications (e.g., slit widths, detector sensitivity) to ensure reproducibility.
Q. How can researchers differentiate between solvent-induced vs. substituent-driven conformational changes in this compound?
Methodological Answer: Employ temperature-dependent -NMR in deuterated solvents (e.g., DMSO-d6, CD3OD) to observe rotamer populations. Compare with molecular dynamics (MD) simulations (AMBER force field) under varying solvent dielectric constants. Pair with variable-temperature CD spectroscopy to correlate solvent polarity with helical twisting of the isoalloxazine ring.
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting reports on the singlet oxygen (1O2^1O_21O2) sensitization efficiency of this compound?
Methodological Answer: Use a standardized detection protocol (e.g., 9,10-dimethylanthracene trapping monitored via UV-Vis at 401 nm). Control for light source uniformity (calibrate irradiance with a radiometer) and oxygen saturation levels (bubble or during experiments). Cross-validate with electron paramagnetic resonance (EPR) spin-trapping using TEMP.
Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s photoactivation studies?
Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to dose-response curves. Use bootstrapping (1,000 iterations) to estimate confidence intervals for EC50 values. Account for batch-to-batch variability via mixed-effects modeling (e.g., lme4 in R). Validate with Akaike information criterion (AIC) comparisons of nested models.
Experimental Design Considerations
Q. What controls are essential when studying the electron-transfer kinetics of this compound in protein-binding assays?
Methodological Answer: Include (1) apo-flavoprotein controls to distinguish protein-mediated vs. solvent-mediated electron transfer, (2) radical scavengers (e.g., ascorbate) to quench secondary reactions, and (3) dark controls to rule out non-photoinduced processes. Use stopped-flow spectroscopy for millisecond-resolution kinetics.
Q. How can researchers mitigate photobleaching artifacts in long-term fluorescence microscopy studies using this compound?
Methodological Answer: Implement oxygen-scavenging systems (e.g., glucose oxidase/catalase) and reduce illumination intensity using neutral density filters. Acquire images in time-lapse mode with intermittent dark periods. Validate photostability via control experiments with inert fluorophores (e.g., fluorescein).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
